molecular formula C17H16ClN3S B2946113 4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide CAS No. 866131-04-6

4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide

Cat. No. B2946113
CAS RN: 866131-04-6
M. Wt: 329.85
InChI Key: OCOJSQUQOHLHJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the chlorobenzyl group could potentially be introduced through a nucleophilic substitution reaction . The 1,2,4-triazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions. For example, the chlorobenzyl group could undergo further nucleophilic substitution reactions . The 1,2,4-triazole ring might participate in reactions with electrophiles .

Scientific Research Applications

Antimicrobial Activity

Compounds with triazole functionalities have been reported to exhibit antimicrobial properties. The presence of a 1,2,3-triazole moiety can be associated with significant antimicrobial efficacy .

Enzyme Inhibition

Triazole derivatives have been explored as inhibitors for various enzymes. For example, they have been studied for their potential to inhibit protein kinases, which are key regulators of cell functions .

Chemical Synthesis

The benzylic position in compounds is often reactive and can be utilized in various chemical synthesis reactions, such as substitutions or oxidations .

Agricultural Chemistry

Such compounds may find applications in agricultural chemistry as pesticides or fungicides due to their potential biological activity.

Design, synthesis and antimicrobial activities of 1,2,3-triazole hybrids Discovery of 4-Amino-1- 7H-pyrrolo 2,3-dpyrimidin-4-yl piperidine-4 [Reactions at

Mechanism of Action

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-[(3-methylphenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-13-3-2-4-15(9-13)10-21-12-19-17(20-21)22-11-14-5-7-16(18)8-6-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOJSQUQOHLHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide

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